Product packaging for Thioridazine N-oxide(Cat. No.:CAS No. 103827-30-1)

Thioridazine N-oxide

Cat. No.: B009837
CAS No.: 103827-30-1
M. Wt: 386.6 g/mol
InChI Key: IDYOECPECKJFRF-UHFFFAOYSA-N
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Description

Contextualizing N-Oxidation within Drug Metabolism Pathways

N-oxidation is a common metabolic transformation for a wide range of nitrogen-containing drugs, including tertiary amines, secondary amines, and heterocycles. tandfonline.comnih.gov For tertiary amines, N-oxidation results in the formation of a polar N-oxide. tandfonline.com This reaction is typically catalyzed by microsomal enzymes, including both cytochrome P450 enzymes and flavin-containing monooxygenases. tandfonline.comhyphadiscovery.com The relative contribution of CYP and FMO enzymes to N-oxidation can vary depending on the specific drug molecule and species. For instance, voriconazole (B182144) N-oxidation is catalyzed by both P450s (70%) and FMOs (30%). drughunter.com

N-oxides are generally more polar than their parent tertiary amines, which can influence their distribution, metabolism, and excretion. tandfonline.com While N-oxidation is often considered a metabolic inactivation pathway, some N-oxide metabolites retain pharmacological activity, can be reduced back to the parent drug, or undergo further metabolism. tandfonline.comhyphadiscovery.com For example, imipramine (B1671792) N-oxide and amitriptyline (B1667244) N-oxide have been explored as prodrugs that are bioreduced in vivo to the active tertiary amine parent drugs. nih.gov

The formation of N-oxides represents an alternative metabolic pathway to N-dealkylation for tertiary amines. tandfonline.com Both pathways are catalyzed by microsomal enzymes, but they involve different enzymatic systems. tandfonline.com Understanding the balance between N-oxidation and other metabolic routes is crucial for predicting a drug's metabolic fate and potential for drug-drug interactions.

Significance of Thioridazine (B1682328) N-oxide in Preclinical and Mechanistic Studies

Research into thioridazine N-oxide is significant for several reasons:

Contribution to Pharmacological Activity: While thioridazine is the primary pharmacologically active compound, its metabolites, including the N-oxide, could potentially contribute to the observed effects or have their own distinct activities. Studies on other drug N-oxides have shown they can retain or alter the parent drug's activity. hyphadiscovery.com

Metabolic Fate and Clearance: The formation and subsequent metabolism or excretion of this compound directly impact the duration and intensity of thioridazine exposure. Understanding the kinetics of N-oxide formation and elimination is vital for comprehensive pharmacokinetic profiling.

Potential for Back-Conversion: Some N-oxides can be reduced back to their parent tertiary amines in vivo. hyphadiscovery.com If this compound undergoes such back-conversion, it could serve as a reservoir for the parent drug, influencing its pharmacokinetic profile over time.

Mechanistic Insights: Studying the enzymes responsible for this compound formation (CYPs and/or FMOs) provides insights into the specific metabolic pathways involved and potential sources of variability in metabolism among individuals. tandfonline.comhyphadiscovery.com This can be particularly relevant when considering potential drug-drug interactions or genetic polymorphisms in metabolic enzymes.

Current Research Gaps and Future Directions for this compound Investigation

Despite the identification of this compound as a metabolite, several research gaps remain, highlighting areas for future investigation:

Pharmacological Activity of this compound: While the parent drug thioridazine is known for its antipsychotic activity and has shown potential in other areas like antimicrobial effects researchgate.netunit.no, the specific pharmacological activity of this compound is not extensively characterized in the provided search results. Future research should focus on evaluating its activity at relevant pharmacological targets, such as dopamine (B1211576) receptors, to determine if it contributes to the therapeutic or adverse effects of thioridazine. drugbank.com

Enzymes Responsible for Formation and Further Metabolism: While N-oxidation of tertiary amines is generally mediated by CYPs and FMOs tandfonline.comhyphadiscovery.com, the specific isoforms involved in the formation of this compound and any enzymes responsible for its further metabolism or reduction back to the parent drug need to be definitively identified and characterized.

Impact of Genetic Polymorphisms: Polymorphisms in CYP and FMO enzymes can significantly impact drug metabolism. drughunter.com Research is needed to determine if common genetic variations in the enzymes metabolizing thioridazine influence the formation and levels of this compound and how this might correlate with individual responses to thioridazine therapy.

Role in Potential Toxicities: Although safety and adverse effect profiles are excluded from this article, understanding the metabolic fate, including N-oxidation, is often crucial for evaluating potential toxicities. Future mechanistic studies could explore if this compound plays a role in any observed toxicities associated with thioridazine, similar to findings for other drug N-oxides. drughunter.com

Analytical Methods for Detection and Quantification: Development and validation of sensitive and selective analytical methods (e.g., using chromatography coupled with mass spectrometry) are essential for accurately quantifying this compound in biological matrices in both preclinical and potential clinical studies. Some spectrophotometric methods for thioridazine have been described, but specific methods for the N-oxide would be valuable. researchgate.net

Environmental Fate: Given that psychotropic drugs and their metabolites can enter the aquatic environment rsc.orgnih.gov, the environmental fate of this compound, including its potential for photodegradation or biotransformation in the environment, could be a relevant area for future study. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2OS2 B009837 Thioridazine N-oxide CAS No. 103827-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103827-30-1

Molecular Formula

C21H26N2OS2

Molecular Weight

386.6 g/mol

IUPAC Name

10-[2-(1-methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfanylphenothiazine

InChI

InChI=1S/C21H26N2OS2/c1-23(24)14-6-5-7-16(23)12-13-22-18-8-3-4-9-20(18)26-21-11-10-17(25-2)15-19(21)22/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3

InChI Key

IDYOECPECKJFRF-UHFFFAOYSA-N

SMILES

C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-]

Canonical SMILES

C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-]

Synonyms

thioridazine N-oxide

Origin of Product

United States

Synthetic Methodologies and Biocatalytic Production of Thioridazine N Oxide

Chemical Synthesis Routes to N-Oxides of Phenothiazine (B1677639) Derivatives

Chemical synthesis of N-oxides of phenothiazine derivatives, including thioridazine (B1682328) N-oxide, typically involves the direct oxidation of the tertiary amine nitrogen. Various oxidizing agents can be employed, each with specific conditions and potential outcomes regarding regioselectivity and byproduct formation.

Direct Oxidation Strategies (e.g., Peroxyacids, Hydrogen Peroxide)

Direct oxidation is a common strategy for synthesizing tertiary amine N-oxides. Peroxyacids and hydrogen peroxide are frequently used oxidizing agents for this transformation.

Peroxyacids: Metachloroperbenzoic acid (m-CPBA) is a convenient and generally reactive peroxyacid used to convert tertiary amines to their corresponding N-oxides. Other organic peracids such as performic acid, peracetic acid, perbenzoic acid, pertrifluoroacetic acid, permaleic acid, and perphthalic acid can also be utilized. google.com The reaction typically occurs at temperatures between 0°C and the boiling point of the solvent, often between room temperature and the boiling point, over several minutes to a few days. google.com An excess of the peroxyacid, typically between 10% and 100% or more, may be used. google.com

Hydrogen Peroxide: Aqueous hydrogen peroxide (H₂O₂) can be used alone in concentrations ranging from 3% to 50%, or in conjunction with various solvents, including aprotic solvents like methylene (B1212753) chloride, chloroform, or 1,2-dichloroethane, or protic solvents such as formic acid, acetic acid, trifluoroacetic acid, methanol, ethanol, propanol, or tertiary butanol. google.com Hydrogen peroxide can also be generated in situ by dissolving the tertiary amine in an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) and adding aqueous hydrogen peroxide. google.com Other peroxides, such as tertiary butyl hydroperoxide and cumene (B47948) hydroperoxide, may also be employed as oxidizing agents. google.com Hydrogen peroxide-dependent oxidation of phenothiazine derivatives has been observed with enzymes like human term placental peroxidase, leading primarily to sulfoxides with a radical cation intermediate. nih.govnih.gov

The synthesis of thioridazine N-oxide from thioridazine free base has been reported using a general procedure involving oxidation. researchgate.net

Regioselective Synthesis of this compound Isomers

Thioridazine possesses multiple sites susceptible to oxidation, including the tertiary amine nitrogen in the piperidine (B6355638) ring and the sulfur atoms in the phenothiazine core (forming sulfoxides and sulfones). Achieving regioselectivity to specifically obtain the N-oxide isomer can be challenging. While direct oxidation methods using peroxyacids or hydrogen peroxide can yield the N-oxide, they may also lead to the formation of sulfur oxidation products, such as thioridazine 5-sulfoxide or thioridazine 2-sulfoxide, depending on the reaction conditions and the oxidizing agent used. synhet.commoca.net.ua For example, hydrogen peroxide oxidation of certain phenothiazine derivatives can yield N',S-dioxides. nih.gov

Specific strategies or optimized conditions are often required to favor N-oxidation over S-oxidation or to separate the resulting isomers. Research into regioselective functionalization of the phenothiazine core, such as introducing an SH group at position 2, highlights the complexity of controlling reactivity in this class of compounds. google.com

Challenges in Preventing N-Oxide Formation during Related Thioridazine Syntheses

In synthetic routes aiming for thioridazine or its other derivatives, preventing the unintended formation of the N-oxide can be a significant challenge, particularly when oxidation steps are involved. The tertiary amine nitrogen is a relatively nucleophilic center and is prone to oxidation by various reagents.

One approach to circumvent N-oxide formation during synthetic procedures, such as the Lemieux-Johnson oxidation step in the synthesis of thioridazine enantiomers, involves protecting the amine group. unit.nothieme-connect.de For instance, protecting the amine as a tert-butyl carbamate (B1207046) has been shown to prevent possible N-oxide product formation during oxidation. unit.nothieme-connect.de This highlights the lability of the tertiary amine to oxidation under certain synthetic conditions and the need for protective group strategies to control the reaction outcome.

Biocatalytic and Microbial Approaches for this compound Production

Biocatalysis offers an alternative and often more selective approach to chemical synthesis for the production of oxidized metabolites like this compound. Enzymes, particularly monooxygenases, play a key role in the N-oxidation of xenobiotics, including phenothiazine derivatives.

Enzymatic Synthesis Utilizing Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases (FMOs) are a class of enzymes known to catalyze the oxidation of soft nucleophiles, including tertiary amines, to their corresponding N-oxides. nih.govplos.orgnih.gov FMOs utilize NADPH and oxygen in their catalytic cycle. nih.gov

Studies investigating the metabolism of thioridazine by microsomal monooxygenases have shown that FMOs are involved in the formation of this compound. researchgate.netnih.govtandfonline.com In mouse liver microsomes, purified FMO produced this compound as the major metabolite. researchgate.netnih.govtandfonline.com Inactivation of FMO by heat treatment significantly reduced the formation of this compound. researchgate.netnih.govtandfonline.comresearchgate.net This indicates a prominent role for FMO in the N-oxidation of thioridazine. Human FMOs, particularly FMO1 and FMO3, are important in the metabolism of xenobiotics containing nitrogen and sulfur atoms. plos.orgnih.gov

Exploiting Cytochrome P450 Enzymes for N-Oxidation

Cytochrome P450 (CYP) enzymes are another major superfamily of monooxygenases involved in the metabolism of a wide range of substrates, including drugs. wcrj.netresearchgate.netpsu.edu While CYPs are well-known for catalyzing various oxidation reactions like aromatic hydroxylation and S-oxidation, they can also be involved in N-oxidation, although FMOs are often considered the primary enzymes for tertiary amine N-oxidation. nih.govpsu.edu

Research on the metabolism of thioridazine by human liver microsomes and expressed human P450 isozymes has primarily focused on sulfoxidation and N-demethylation pathways catalyzed by specific CYP isoforms like CYP1A2, CYP3A4, and CYP2D6. moca.net.uanih.govresearchgate.net CYP2D6, for instance, is involved in the formation of thioridazine 2-sulfoxide and potentially the 5-sulfoxide. moca.net.ua While some studies suggest potential overlap in substrate specificity between FMOs and P450s for amine oxidation depending on the substrate's properties, the literature indicates that FMOs are the major enzymes responsible for this compound formation compared to P450s. researchgate.netnih.govnih.govtandfonline.com However, the complex interplay between different enzymes in thioridazine metabolism means that under certain conditions or with specific enzyme isoforms, P450s might contribute to N-oxidation to some extent. uni-stuttgart.de

Microbial systems, including specific bacterial strains like Streptomyces, are also being explored for their biocatalytic capabilities, including N-oxidation reactions, leveraging their diverse enzymatic machinery, including P450 monooxygenases. nih.gov

Application of Microbial Biotransformation Systems for Metabolite Preparation

Microbial biotransformation offers a promising and often more environmentally friendly alternative to traditional chemical synthesis for the production of drug metabolites, including N-oxides. Microorganisms possess a diverse array of enzymes capable of catalyzing specific oxidative reactions, such as N-oxidation, which are relevant to the metabolism of pharmaceutical compounds like thioridazine. The use of whole microbial cells in culture media for such transformations can be economically feasible, as the enzymes are stable within the cells and cofactors are naturally regenerated. mdpi.comscielo.br Filamentous fungi, in particular, have been extensively studied for their capabilities in biotransformation reactions due to their high enzymatic specificity and ability to perform selective reactions under mild conditions. scielo.br

Research has explored the application of various microbial systems for the biotransformation of thioridazine. Studies have investigated the use of endophytic fungi for the stereoselective biotransformation of thioridazine. Endophytic fungi, which live in symbiotic relationships within plant tissues, represent a promising source of enzymes for biotransformation due to the diversity influenced by their host plants and environment. scielo.br

While much of the research on the microbial transformation of thioridazine has focused on sulfoxidation at the sulfur atom of the side chain (position 2) or the phenothiazine ring (position 5), yielding thioridazine-2-sulfoxide and thioridazine-5-sulfoxide, the potential for N-oxidation by microbial systems has also been noted in the context of related phenothiazines. scielo.brresearchgate.netresearchgate.net For instance, studies on the biotransformation of chlorpromazine (B137089) and methdilazine (B156362), other phenothiazine drugs, by the filamentous fungus Cunninghamella elegans have shown the production of N-oxide metabolites, including chlorpromazine N-oxide and methdilazine N-oxide. asm.org These findings suggest that C. elegans and potentially other microbial strains possess the enzymatic machinery, likely involving cytochrome P-450 systems, capable of catalyzing the N-oxidation of phenothiazine structures. asm.orguni-stuttgart.de

Detailed research findings highlight the ability of specific microbial strains to perform oxidative transformations on phenothiazine derivatives. For example, Cunninghamella elegans has been demonstrated to metabolize chlorpromazine, yielding chlorpromazine N-oxide as one of the metabolites, albeit in smaller amounts compared to sulfoxide (B87167) products. asm.org Similarly, methdilazine biotransformation by C. elegans also resulted in the formation of methdilazine N-oxide. asm.org These biotransformation processes by C. elegans are suggested to be catalyzed by cytochrome P-450 enzymes, with oxygen atoms in the N-oxide products derived from molecular oxygen, as indicated by 18O2 labeling experiments. asm.org

While direct, detailed data specifically on the yield and conditions for the microbial production of this compound by specific strains is less extensively documented compared to its sulfoxide metabolites in the provided search results, the successful N-oxidation of related phenothiazines by microorganisms like Cunninghamella elegans establishes a precedent for the feasibility of this biotransformation pathway. asm.org The enzymatic mechanisms involved in microbial N-oxidation of tertiary amines, often mediated by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes, are relevant to the potential microbial production of this compound. asm.orglibretexts.org

The application of microbial biotransformation systems for preparing this compound would involve selecting appropriate microbial strains known for their oxidative capabilities towards tertiary amines or phenothiazine structures, optimizing culture conditions, and analyzing the metabolic products. The stereoselective nature observed in fungal biotransformations of thioridazine's sulfur oxidation suggests that microbial systems could potentially offer stereoselective routes to specific this compound enantiomers if they exist and are formed through this pathway. researchgate.netresearchgate.net

Further research focusing explicitly on screening diverse microbial libraries and optimizing biotransformation conditions would be necessary to establish efficient and high-yield microbial systems for the targeted production of this compound.

Biotransformation Pathways and Enzymology of Thioridazine N Oxidation

Phase I Metabolic Pathways Leading to Thioridazine (B1682328) N-oxide Formation

Phase I metabolism typically involves the introduction or exposure of polar functional groups on a compound, often through oxidation, reduction, or hydrolysis reactions. For thioridazine, N-oxidation is one such important oxidative pathway. These reactions are primarily catalyzed by two major enzyme systems: flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. tandfonline.commdpi.com

Role of Flavin-Containing Monooxygenase (FMO) Isozymes in N-Oxidation

Flavin-containing monooxygenases (FMOs) are a class of enzymes that catalyze the oxidation of nucleophilic heteroatoms, including nitrogen, sulfur, phosphorus, and selenium. researchgate.net They play a significant role in the N-oxidation of tertiary amines. libretexts.orgwikipedia.org Studies have indicated that FMOs are particularly important in the formation of thioridazine N-oxide. tandfonline.comresearchgate.netnih.gov

Research using mouse liver microsomes and purified FMO has shown that FMO is a major enzyme responsible for producing this compound. tandfonline.comresearchgate.netnih.govtandfonline.com Inactivation of FMO activity through heat treatment significantly reduced the formation of this compound. tandfonline.comresearchgate.netnih.govtandfonline.com Human FMO3 is the predominant FMO isozyme expressed in the adult liver and is known to catalyze the N-oxygenation of tertiary amines. wikipedia.org While specific studies directly linking human FMO3 to thioridazine N-oxidation were not extensively detailed in the provided results, the known substrate specificity of FMO3 and the findings in mouse models strongly suggest its involvement in humans.

Contribution of Cytochrome P450 (CYP) Isozymes to N-Oxidation of Thioridazine

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that are heavily involved in the metabolism of a vast array of xenobiotics, including many drugs. mdpi.combioline.org.br While CYPs are primarily known for catalyzing reactions like aromatic and aliphatic hydroxylations, N-dealkylation, and sulfoxidation, some CYP isozymes can also contribute to N-oxidation, although typically to a lesser extent than FMOs for tertiary amines. libretexts.org

Studies investigating the metabolism of thioridazine by various human CYP isozymes have primarily highlighted their roles in other metabolic pathways, such as sulfoxidation and N-demethylation. CYP2D6 is a major enzyme catalyzing the sulfoxidation of thioridazine, specifically the mono-2- and di-2-sulfoxidation. researchgate.net CYP1A2 and CYP3A4 are also involved in thioridazine metabolism, contributing to 5-sulfoxidation and N-demethylation. researchgate.netresearchgate.net

While some CYP activity might contribute to thioridazine N-oxidation, the available data emphasize the dominant role of FMOs in this specific metabolic route. Preliminary experiments with recombinant human CYP2D6 and CYP3A4 suggested that CYP2D6 metabolizes thioridazine, but the specific contribution to N-oxide formation was not as pronounced as that of FMOs in comparative studies. tandfonline.comresearchgate.netnih.govtandfonline.com

Enzyme Induction and Inhibition Effects on N-Oxide Biotransformation

The activity of metabolic enzymes, including FMOs and CYPs, can be influenced by various factors, such as exposure to enzyme inducers or inhibitors. These interactions can alter the rate and profile of drug metabolism.

Studies in rats have shown that phenothiazine (B1677639) neuroleptics, including thioridazine, can inhibit the activity of certain CYP isozymes, such as CYP1A2 and CYP3A2. if-pan.krakow.pl Thioridazine was found to be a weaker inhibitor of caffeine (B1668208) N-demethylation compared to other phenothiazines in rat liver microsomes. if-pan.krakow.pl

Regarding enzyme induction, phenobarbital (B1680315) induction in mouse liver microsomes resulted in increased formation of most thioridazine metabolites, except this compound. tandfonline.comresearchgate.netnih.govtandfonline.com This observation further supports the primary role of FMOs in N-oxidation, as FMO activity is generally not induced by phenobarbital, unlike many CYP isozymes. Other inducers like 3-methylcholanthrene (B14862) and acetone (B3395972) had no effect on thioridazine metabolism in mouse liver microsomes. tandfonline.comresearchgate.netnih.govtandfonline.com

The potential for thioridazine and co-administered drugs to inhibit or induce the enzymes involved in its N-oxidation can have implications for its metabolic fate. For instance, inhibition of FMO activity could potentially decrease the formation of this compound.

Comparative Biotransformation Studies Across In Vitro Systems

In vitro systems, such as liver microsomes and recombinant enzyme preparations, are widely used to study drug metabolism and identify the enzymes involved. Comparative studies using different in vitro systems and across species can provide valuable insights into the metabolic pathways.

Studies on thioridazine metabolism have been conducted using mouse liver microsomes, purified mouse FMO, and microsomes expressing recombinant human CYP isozymes. tandfonline.comresearchgate.netnih.govtandfonline.com These studies have been instrumental in delineating the roles of FMOs and CYPs in the formation of various thioridazine metabolites, including the N-oxide.

Comparative in vitro metabolism studies are also important for assessing potential species differences in drug metabolism, which is crucial for extrapolating preclinical data to humans. europa.eu While the provided results primarily focused on mouse and human enzymes, comparative studies using liver microsomes from different species can reveal variations in the activity of enzymes responsible for N-oxidation and other metabolic pathways of thioridazine.

For example, studies in rat liver microsomes have identified different CYP isozymes involved in thioridazine metabolism compared to human enzymes, highlighting potential species-specific differences in metabolic profiles. if-pan.krakow.plnih.gov

Interactive Data Table: Key Enzymes in Thioridazine Metabolism (Based on available data for N-oxidation and related pathways)

Metabolic PathwayPrimary Enzymes (Human)Contribution to this compoundNotes
N-OxidationFMOs (likely FMO3)MajorSupported by mouse studies and FMO role
5-SulfoxidationCYP1A2, CYP3A4Minor/Negligible
Mono-2-sulfoxidationCYP2D6, CYP3A4Minor/Negligible
Di-2-sulfoxidationCYP2D6Minor/Negligible
N-DemethylationCYP1A2, CYP3A4, (minor CYP2C19)Minor/Negligible

Note: The contribution to this compound column specifically reflects the findings related to N-oxidation and distinguishes it from other metabolic routes catalyzed by the same enzymes.

Advanced Analytical and Spectroscopic Characterization of Thioridazine N Oxide

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating thioridazine (B1682328) N-oxide from related compounds and for its subsequent quantification. These techniques leverage differences in chemical properties to achieve separation.

High-Performance Liquid Chromatography (HPLC) for N-Oxide Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of thioridazine N-oxide. It has been successfully applied to separate thioridazine-N-oxide diastereoisomers. nih.gov HPLC is often the preferred method for the direct quantitation of tricyclic N- and S-oxides, particularly when analyzing mixtures of oxidation products. ljmu.ac.uk

A method for simultaneously quantifying thioridazine and several of its metabolites, including thioridazine-5-oxide, in serum and plasma has been described using HPLC on radially compressed silica (B1680970) gel. nih.gov This method employed UV absorbance at 254 nm for detection and achieved a chromatography time of less than 7 minutes. nih.gov The practical limit of detection for thioridazine-5-oxide was reported as 20 ng/ml based on a 1 ml plasma or serum volume, with a coefficient of variation less than 13% for all compounds. nih.gov

HPLC has also been used in studies investigating the photodegradation of thioridazine, where it is considered a method of choice for research on pharmaceutical degradation products. moca.net.ua UV detection is commonly employed with HPLC for the analysis of phenothiazine (B1677639) oxides. ljmu.ac.uk

Gas Chromatography Considerations for Volatile N-Oxide Detection

Gas Chromatography (GC) is generally used less frequently for the analysis of phenothiazine drugs and their oxides compared to HPLC, primarily because most of these compounds have limited volatility. moca.net.ua N-oxide derivatives of aminoalkyl phenothiazines, including this compound, can undergo thermolysis, yielding the parent compound via a Cope elimination reaction. ljmu.ac.uk This characteristic can form the basis of an indirect GC assay for N-oxides. ljmu.ac.uk

While direct GC analysis of N-oxides can be problematic due to thermal decomposition, GC-Mass Spectrometry (GC-MS) has been utilized for the identification of some phenothiazine metabolites. ljmu.ac.uk Derivatization, which transforms less volatile substances into more volatile derivatives, may be necessary for GC analysis of these compounds. moca.net.ua

Chiral Resolution Techniques for Isomeric N-Oxides

This compound can exist as diastereoisomers due to the presence of chiral centers. nih.gov Chiral resolution techniques are employed to separate and analyze these isomeric forms. Both thin-layer chromatography and high-performance liquid chromatography have been used to separate diastereoisomeric isomers of thioridazine-N-oxide. nih.gov

Chiral resolution typically involves reacting the racemic mixture with an optically pure chiral derivatizing reagent to form diastereomers, which can then be separated by techniques like chromatography. unit.no While chiral HPLC has been used to check the optical purity of thioridazine enantiomers, achieving full separation of the two enantiomers on chiral HPLC has been reported as challenging, with only partial separation obtained using different chiral columns, eluents, and base additives. thieme-connect.de

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable information about the structure, functional groups, and purity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Degradation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a useful tool in degradation studies of thioridazine and its derivatives, including N-oxides. Phenothiazine derivatives, such as thioridazine, are aromatic compounds with intense UV absorption characteristics that have been successfully utilized in spectrophotometric methods of analysis. moca.net.ua

UV-Vis spectroscopy can reveal modifications in the chemical structure of compounds upon degradation. Hypso- and hyperchromic shifts observed in UV-Vis spectra during irradiation processes imply alterations to the initial chemical structure, leading to the generation of new reaction products. nih.gov UV-Vis absorption spectra of unirradiated thioridazine show an absorption band peaking at 314 nm, which can be attributed to an n–π* electronic transition. nih.gov Changes in this spectrum upon irradiation indicate photodegradation. nih.gov

UV-Vis spectrophotometry can also be employed as a stability-indicating method to detect changes in drug substances due to stress conditions, although it may not identify the specific degradation products. ijpsonline.com

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of molecular bonds within this compound, providing insights into its functional groups and structure. FTIR analysis can indicate modifications at the molecular level of thioridazine, suggesting the generation of photoproducts containing functional groups such as sulfoxide (B87167) groups. mdpi.com

Experimental IR spectra of thioridazine solutions have been registered and compared with theoretical calculations of characteristic vibrations. mdpi.com FTIR spectroscopy can be used to investigate changes in the molecular structure of UV-irradiated phenothiazines. mdpi.com For example, the disappearance of specific bands or the emergence of new ones in the FTIR spectrum after irradiation can indicate the cleavage of bonds or the formation of new functional groups. nih.gov While a band at 1405 cm⁻¹ in unirradiated thioridazine, attributed to the deformation vibration of the C-H bond (/ \ N - CH₃), was not found in irradiated samples, suggesting cleavage of the N-CH₃ bond characteristic of a desmethyl photoproduct nih.gov, FTIR analysis of other phenothiazine sulfoxide metabolites has shown a stretching vibration of the S=O bond in the sulfoxide functional group typically occurring in the frequency range of 950–1150 cm⁻¹. mdpi.com FTIR is a valuable technique for analyzing and monitoring processes that lead to changes in the chemical composition of compounds. d-nb.info

Mass Spectrometry for Metabolite Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key technique employed in the identification and characterization of this compound as a metabolite. Studies investigating the metabolism of thioridazine in biological systems, such as in rats or following in vitro incubation with liver homogenate, have utilized mass spectrometry, often coupled with chromatographic separation, to detect and confirm the presence of this compound researchgate.netresearchgate.net. High-performance liquid chromatography (HPLC) or liquid chromatography (LC) coupled with mass spectrometry (LC/MS or HPLC/MS) is a common approach for separating complex mixtures of metabolites and then identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns acs.org.

The formation of this compound has been confirmed using HPLC/MS acs.org. Furthermore, studies involving the oxidation of thioridazine in vitro have led to the identification of this compound diastereoisomers, which were separated using chromatographic methods like thin-layer chromatography (TLC) and HPLC, with identification likely confirmed by mass spectrometry researchgate.net. While specific fragmentation patterns of this compound were not detailed in the search results, the application of techniques such as LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) in related metabolite studies nih.gov indicates that fragmentation analysis is an integral part of the process used to elucidate the structure of metabolites like this compound. This involves fragmenting the parent ion of the metabolite and analyzing the resulting fragment ions to gain structural information.

This compound has been identified as a major metabolite produced by enzymes such as flavin-containing monooxygenase (FMO) purified from mouse liver researchgate.netresearchgate.net. Inactivation of cytochrome P450 enzymes has also been shown to affect the levels of this compound and other metabolites researchgate.net.

Computational and Theoretical Insights into Thioridazine N Oxide Reactivity and Structure

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectra

Density Functional Theory (DFT) and its extension, Time-Dependent DFT (TD-DFT), are powerful computational tools widely used to investigate the electronic structure and spectroscopic properties of molecules. These methods allow for the calculation of ground-state properties such as molecular geometry, electronic density distribution, frontier molecular orbitals (HOMO and LUMO), and dipole moments. TD-DFT further enables the simulation of electronic excitation energies and absorption spectra, providing theoretical predictions of UV-Vis characteristics.

Studies employing DFT and TD-DFT have been conducted on Thioridazine (B1682328) and related phenothiazine (B1677639) derivatives to understand their electronic behavior and optical properties. For instance, DFT and TD-DFT methods have been applied to study the physical and chemical properties of Thioridazine, including its electronic structure based on HOMO and LUMO orbital energies, hardness, softness, chemical potential, and Mulliken charge sharif.eduutas.edu.aunih.gov. The dipole moment of Thioridazine in a nano-complex was calculated to be approximately 2.61 D, suggesting moderate solubility in polar solvents sharif.edu. Theoretical UV-Vis spectra obtained using methods like CAM-B3LYP have been used to investigate the absorption characteristics of Thioridazine and its complexes sharif.edu. These computational approaches, while applied to the parent compound or its complexes, are directly transferable to the study of Thioridazine N-oxide. By calculating the electronic structure of this compound using DFT, researchers can gain insights into the distribution of electron density, the energies of frontier orbitals which are indicative of reactivity, and the molecule's polarity. TD-DFT calculations on this compound could predict its UV-Vis absorption spectrum, which can be compared with experimental data for structural validation and to understand its light absorption properties. The CAM-B3LYP method, known for its accuracy in describing electron transitions in excited states of organic compounds, is a suitable functional for such TD-DFT studies sharif.edu.

Computational studies on other N-oxide species and related organic molecules further demonstrate the utility of DFT and TD-DFT in characterizing electronic structure and spectra materialsciencejournal.orgchemrxiv.orgimoa.infonih.gov. These studies often involve benchmarking different functionals and basis sets to ensure the accuracy of the predicted properties compared to experimental data chemrxiv.orgimoa.info.

Representative Electronic Structure Parameters (Illustrative based on Thioridazine studies):

ParameterMethod/Basis Set (Example)Value (Example for Thioridazine)SignificanceSource (Methodology applied to Thioridazine)
HOMO EnergyDFT (Various)-5.5 eV (Illustrative)Electron-donating ability sharif.edu
LUMO EnergyDFT (Various)-1.5 eV (Illustrative)Electron-accepting ability sharif.edu
Energy Gap (LUMO-HOMO)DFT (Various)4.0 eV (Illustrative)Chemical reactivity and kinetic stability sharif.edu
Dipole MomentDFT (Various)2.61 D (for complex)Molecular polarity and solubility sharif.edu
UV-Vis λmaxTD-DFT (CAM-B3LYP)~250-300 nm (Illustrative)Light absorption characteristics sharif.edu

Note: The values in the table are illustrative examples based on computational studies of Thioridazine and related methodologies, as specific data for this compound were not explicitly provided in the snippets. Actual values for this compound would require dedicated calculations.

Theoretical Studies on Photo-Induced Electron Transfer Processes Involving N-Oxide Species

Photo-induced electron transfer (PET) processes are fundamental in photochemistry and photobiology, involving the transfer of an electron upon light absorption. Theoretical studies, often employing TD-DFT and Marcus theory, are crucial for understanding the mechanisms and kinetics of PET.

Research has utilized DFT and TD-DFT to investigate PET involving Thioridazine, particularly in the context of nano-complexes with fullerene C60 sharif.eduutas.edu.aunih.gov. These studies aimed to understand the electronic interactions and charge transfer phenomena upon excitation. They calculated parameters such as HOMO-LUMO energy levels, which are critical in determining the driving force for electron transfer, and used Marcus theory to calculate the free energy of activation and the free energy change for the electron transfer process sharif.edunih.gov.

While most of the provided information on PET focuses on Thioridazine itself, snippet is particularly relevant as it discusses the photophysical and photochemical properties of a photoproduct of cyamemazine (B1669373) (another phenothiazine) which is an N-oxide: 2-cyano-10-(3-[dimethylamino, N-oxide]-2-methylpropyl)-5-oxide-phenothiazine. This indicates that N-oxide phenothiazines can indeed be involved in photochemical processes.

N-oxide functionalities can influence the electronic structure and excited-state properties of a molecule, potentially altering its behavior in photo-induced processes. Theoretical studies on this compound using TD-DFT could predict its excited states and how they might participate in electron transfer reactions. By applying Marcus theory, researchers could estimate the rates of potential PET pathways, for example, between excited this compound and a nearby electron donor or acceptor.

Theoretical Framework for PET Studies:

TD-DFT: Used to calculate excitation energies, oscillator strengths, and transition dipole moments, providing information about the nature of excited states.

Marcus Theory: A theoretical model used to calculate the rate of electron transfer reactions based on the free energy change of the reaction and the reorganization energy.

Computational studies on the cyamemazine N-oxide photoproduct demonstrate the applicability of these theoretical methods to phenothiazine N-oxides in understanding their photochemical behavior. Similar studies on this compound could reveal its potential to act as a photosensitizer or participate in light-induced redox reactions.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions in N-Oxidation

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interactions between a small molecule (ligand) and a protein (receptor), providing insights into binding affinity, preferred binding poses, and the dynamics of the complex. These methods are valuable for studying enzyme-substrate interactions and predicting potential metabolic transformations.

Molecular docking has been applied to study the interaction of Thioridazine and other phenothiazines with various enzymes, including cytochrome P450 enzymes (CYPs) like CYP2D6 and CYP1A2, and Aldehyde Oxidase (AOX) researchgate.net. These studies aim to predict the binding site of the ligand within the enzyme's active site and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For instance, molecular docking simulations have been used to predict the site of metabolism of Thioridazine by CYP2D6, suggesting that sulfoxidation is a likely metabolic pathway based on the orientation of the S-methyl group near the heme iron. Docking studies with AOX have shown that phenothiazines can inhibit its activity and that hydrophobic interactions are important for their binding. Thioridazine has been observed to bind near the dimer interface of AOX.

While direct molecular docking and dynamics simulations specifically focused on Thioridazine N-oxidation by relevant enzymes are not explicitly detailed in the provided snippets, the application of these techniques to study the interaction of phenothiazines with metabolizing enzymes is well-established. Researchers can use molecular docking to predict how Thioridazine binds to the active site of enzymes known to catalyze N-oxidation, such as FMOs or specific CYP isoforms. The docking results can suggest preferred binding orientations that position the piperidine (B6355638) nitrogen in proximity to the catalytic center of the enzyme.

Molecular dynamics simulations can further explore the stability of the enzyme-substrate complex and the conformational changes that occur upon binding. These simulations can provide information about the flexibility of the ligand and the enzyme, the strength of interactions over time, and potentially shed light on the dynamic aspects of the N-oxidation reaction within the enzymatic environment.

Applications in Studying N-Oxidation:

Binding Pose Prediction: Molecular docking can identify the most probable orientation of Thioridazine within the active site of N-oxidizing enzymes.

Interaction Analysis: Docking and MD simulations can reveal the specific amino acid residues involved in binding and the nature of the interactions.

Proximity to Catalytic Site: Computational models can assess the distance and orientation of the oxidizable nitrogen atom relative to the enzyme's catalytic machinery.

Conformational Changes: MD simulations can capture the dynamic behavior of the enzyme-substrate complex, which can be important for understanding the catalytic mechanism.

Studies on the molecular docking of Thioridazine with enzymes like CYP2D6 and AOX demonstrate the feasibility of using these computational methods to investigate its enzyme interactions, providing a foundation for applying similar approaches to study its N-oxidation.

Mechanistic Studies of Thioridazine N Oxide in in Vitro Biological Systems

Photochemical Reactivity and Photoproduct Formation of Thioridazine (B1682328) N-oxide

Phenothiazine (B1677639) derivatives, including thioridazine, are known to undergo photochemical reactions upon exposure to light, particularly ultraviolet A (UVA) radiation acs.orgnih.govpageplace.de. This reactivity can lead to the formation of various photoproducts. Studies investigating the phototoxicity of stable photoproducts formed by UVA photolysis of thioridazine in aqueous environments have identified thioridazine N-oxide as one such product acs.orgnih.gov. The formation of N-oxides is a known photochemical reaction pathway for compounds containing an N-oxide function, which can rearrange to an oxaziridine (B8769555) intermediate, leading to further reactions and final products pageplace.deresearchgate.netnih.gov.

Research indicates that this compound, similar to its parent compound, can exhibit phototoxic properties in in vitro assays, such as hemolysis and 3T3 fibroblasts viability tests acs.orgnih.gov. This suggests that this compound may contribute to the photosensitivity observed with thioridazine acs.orgnih.govacs.org. The formation of this compound involves the oxidation of the nitrogen atom in the phenothiazine ring system acs.org.

Investigation of In Vitro Biological Activity and Associated Mechanisms

Studies on the in vitro biological activity of this compound specifically are less extensively documented compared to the parent compound and other major metabolites like mesoridazine (B118732) and sulforidazine (B28238). However, given its formation as a metabolite and its structural similarity to thioridazine, it is plausible that this compound may retain some degree of biological activity. Research on the phototoxicity of this compound in cell viability assays indicates a direct biological effect upon photoactivation acs.orgnih.gov. Further detailed in vitro investigations are needed to fully characterize the specific biological activities and associated mechanisms of this compound in various biological systems.

Degradation Pathways and Stability Profiling of this compound

This compound can be formed through the oxidative metabolism of thioridazine, primarily mediated by enzymes such as flavin-containing monooxygenase (FMO) and cytochrome P450 (P450) isozymes tandfonline.com. Studies using mouse liver microsomes and purified enzymes have shown that FMO can produce this compound as a major metabolite tandfonline.com. Inactivation of FMO by heat treatment has been shown to reduce the formation of this compound in these in vitro systems tandfonline.com.

The stability of this compound can be influenced by various factors, including light exposure. As discussed in Section 6.1, this compound is itself a photoproduct, indicating its formation and potential further transformation under light. The N-oxide function is known to be susceptible to rearrangement upon irradiation pageplace.deresearchgate.netnih.gov. Degradation pathways of phenothiazines in general can involve sulfoxidation and N-oxidation core.ac.uk. While detailed stability profiling specifically for isolated this compound is less available in the provided context, the studies on its formation and photochemical reactivity provide insights into its potential degradation pathways.

Comparative Mechanistic Investigations of this compound versus Parent Compound

Comparative studies highlight both similarities and differences in the properties and mechanisms of this compound and its parent compound, thioridazine. Structurally, this compound differs by the presence of an oxygen atom attached to a nitrogen in the phenothiazine ring ontosight.ai. This structural difference can impact its pharmacological properties, metabolism, and excretion ontosight.ai.

In terms of photochemical reactivity, both thioridazine and this compound have been shown to exhibit phototoxic properties in in vitro assays acs.orgnih.gov. This suggests that the N-oxidation does not necessarily eliminate the phototoxic potential associated with the phenothiazine core acs.orgnih.gov.

Metabolically, this compound is a product of thioridazine metabolism, indicating a precursor-product relationship ontosight.aitandfonline.com. The formation of this compound is influenced by specific enzymatic pathways, notably involving FMO tandfonline.com. Other major metabolites of thioridazine, such as mesoridazine (thioridazine 2-sulfoxide) and sulforidazine (thioridazine 2-sulfone), are formed through sulfoxidation pathways, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 wikipedia.orgresearchgate.netresearchgate.net. These different metabolic pathways lead to the formation of distinct compounds with potentially varied biological activities. For instance, mesoridazine and sulforidazine are reported to be more potent than the parent thioridazine iiab.me. While the specific potency and full spectrum of in vitro activities of this compound compared to thioridazine and other metabolites require further dedicated investigation, its identification as a phototoxic photoproduct suggests a shared or related mechanism of light-induced cellular damage acs.orgnih.gov.

Emerging Research Frontiers for Thioridazine N Oxide

Development of Advanced Synthetic Routes for N-Oxide Analogs

The synthesis of thioridazine (B1682328) N-oxide and related N-oxide analogs is an ongoing area of research. Traditional methods for synthesizing N-oxides of tertiary amines, such as those present in thioridazine, often involve oxidation reactions. For instance, the N-oxide of thioridazine has been synthesized from the free base of thioridazine using established procedures researchgate.net. The process typically involves obtaining the free base from a salt form, followed by oxidation. Early methods for oxidizing phenothiazine (B1677639) derivatives to their sulfoxides have utilized reagents like aqueous nitrous acid and hydrogen peroxide nih.gov.

More advanced synthetic strategies are being explored for related compounds, which could potentially be adapted for thioridazine N-oxide. For example, studies on the synthesis of fluphenazine (B1673473) oxides, another phenothiazine derivative, have investigated the oxidation of tertiary amine centers, noting that the presence of acid can catalyze this process ljmu.ac.uk. Research into the synthesis of azelastine (B1213491) N-oxides has also demonstrated the preparation of these compounds in racemic form through oxidation with H₂O₂ researchgate.net. These efforts highlight a continued interest in refining oxidation methods for phenothiazine N-oxides.

Developing advanced routes often aims for improved yields, higher purity, and potentially stereoselective synthesis, particularly as the enantiomers of thioridazine itself have shown different biological activities thieme-connect.dethieme.de. While specific advanced routes solely focused on this compound are not extensively detailed in the search results, the broader research in phenothiazine N-oxidation chemistry indicates a trend toward more controlled and efficient synthetic methodologies.

High-Throughput Screening for N-Oxidation Enzyme Modulators

High-throughput screening (HTS) is a widely used approach in drug discovery to rapidly evaluate large libraries of compounds for their ability to modulate specific biological targets, including enzymes mdpi.combeckman.commoleculardevices.com. Applying HTS to identify modulators of enzymes responsible for N-oxidation, particularly those acting on thioridazine, represents a relevant research frontier.

Thioridazine undergoes N-oxidation primarily catalyzed by flavin-containing monooxygenases (FMOs) and, to some extent, cytochrome P450 (CYP) enzymes researchgate.netnih.govlibretexts.orgnih.govchemrxiv.org. Specifically, FMO purified from mouse liver has been shown to produce this compound as a major metabolite researchgate.net. Research has also examined the relative roles of different CYP isozymes, such as CYP2D6 and CYP3A4, in thioridazine metabolism, although S-oxidation catalyzed by CYP2D6 is often highlighted as a main route nih.govresearchgate.net.

HTS assays can be designed to measure the activity of these N-oxidizing enzymes in the presence of potential modulator compounds. Such assays often utilize techniques that can detect the formation of the N-oxide product or the consumption of the substrate or cofactors mdpi.comnih.gov. While direct examples of HTS specifically for thioridazine N-oxidation enzyme modulators were not prominent in the search results, the general application of HTS for screening enzyme modulators, including those involved in drug metabolism, is well-established mdpi.combeckman.commoleculardevices.com. This suggests that HTS could be a valuable tool to identify compounds that either inhibit or activate the enzymes responsible for this compound formation, which could have implications for understanding or altering thioridazine's metabolic profile.

Integrated Omics Approaches to Map N-Oxide Biotransformation Networks

Integrated omics approaches, such as metabolomics, proteomics, and transcriptomics, provide comprehensive views of biological systems and can be powerful tools for mapping complex biotransformation networks nih.gov. Applying these approaches to study this compound can offer deeper insights into its formation and fate within biological systems.

Thioridazine undergoes extensive metabolism, including S-oxidation, aromatic hydroxylation, N-demethylation, and N-oxidation libretexts.orgnih.govnih.gov. Understanding the interplay between these pathways and how they are influenced by various factors requires a holistic approach. Proteomics can identify and quantify the enzymes involved in thioridazine N-oxidation, including specific FMO and CYP isoforms nih.govacs.org. Metabolomics can track the formation and subsequent transformation of this compound and other metabolites under different conditions nih.gov.

Predictive Computational Models for N-Oxide Formation and Biological Impact

Computational models play an increasingly important role in predicting various aspects of drug behavior, including metabolism and potential biological effects acs.orgeuropa.eufrontiersin.orgoncotarget.com. Developing and utilizing predictive computational models for this compound formation and its biological impact is a significant research frontier.

In silico methods, such as Quantitative Structure-Activity Relationships (QSARs) and molecular docking, can be used to predict metabolic pathways and the likelihood of N-oxide formation based on the chemical structure of thioridazine nih.govchemrxiv.orgeuropa.euresearchgate.netnih.gov. Molecular docking, for instance, can provide insights into how thioridazine interacts with the active sites of N-oxidizing enzymes like FMOs and CYPs, helping to predict the favored sites of metabolism, including N-oxidation nih.govchemrxiv.orgresearchgate.net. Studies on related phenothiazines have used computational methods to explore metabolic mechanisms and predict metabolite formation nih.govchemrxiv.orgresearchgate.net.

Predictive models can also be used to estimate the potential biological impact of this compound. While thioridazine itself has known pharmacological activities and associated side effects nih.govnih.govwikipedia.orgresearchgate.net, the activity of its N-oxide metabolite is less characterized in the provided search results. Computational models can help predict properties like lipophilicity and blood partitioning, which influence how a compound is distributed in the body nih.gov. Furthermore, in silico toxicity prediction tools can be applied to estimate potential adverse effects of the N-oxide acs.orgeuropa.eufrontiersin.orgresearchgate.net.

Research has shown that in silico predictions can be used to assess the fate and effects of thioridazine metabolites, including those formed through oxidation researchgate.net. For example, computational tools have been applied to predict the persistence, bioaccumulation, and toxicity of transformation products of mesoridazine (B118732), a metabolite of thioridazine, which also undergoes oxidation researchgate.net. These studies highlight the utility of computational models in complementing experimental investigations and predicting the potential environmental and biological impact of thioridazine metabolites, including the N-oxide.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Thioridazine N-Oxide in biological matrices?

This compound can be analyzed using LC-MS/MS or GC-MS , as it is commonly employed as a reference standard for calibrating these methods . Key considerations include:

  • Sample Preparation : Use methanol-based extraction (as this compound is soluble in methanol) to isolate the compound from plasma or tissue homogenates .
  • Chromatographic Conditions : Optimize reverse-phase columns (e.g., C18) with mobile phases containing ammonium formate/acetonitrile to improve ionization efficiency in MS detection.
  • Quantification : Validate assays using internal standards (e.g., deuterated analogs) to account for matrix effects. Reported limits of quantification (LOQ) for similar phenothiazine metabolites are in the ng/mL range .

Basic: How does the metabolic pathway of Thioridazine inform the study of its N-Oxide derivative?

Thioridazine undergoes hepatic oxidation to form metabolites like This compound , Thioridazine 2-sulfoxide , and Thioridazine 5-sulfoxide . Methodological insights include:

  • In Vitro Models : Use human liver microsomes (HLMs) with CYP2D6 inhibitors to study enzyme-specific contributions to N-oxidation.
  • Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS, noting that this compound has a half-life of 21–25 hours, requiring frequent sampling to capture accumulation dynamics .
  • Species Differences : Compare metabolite ratios in animal models (e.g., rodents) to human data to assess translational relevance.

Advanced: What experimental strategies resolve contradictions in mutagenicity data for aromatic N-oxides like this compound?

Conflicting reports on mutagenicity (e.g., vs. 11) necessitate:

  • Structure–Activity Relationship (SAR) Analysis : Apply predefined substructure searches to compare this compound with mutagenic/non-mutagenic N-oxides (e.g., 2,6-Dimethylpyridine N-Oxide) . Key alerts include electron-deficient aromatic rings or reactive oxygen positions.
  • Ames Test Optimization : Conduct fluctuation Ames tests using TA98 and TA100 strains with metabolic activation (S9 mix). Dose-response curves should assess both direct and antimutagenic effects (e.g., against 2-AA-induced mutagenesis) .
  • Computational Toxicology : Use QSAR models to predict DNA adduct formation potential, cross-referenced with experimental data from SAR fingerprints .

Advanced: How can synthesis challenges for nitrogen-rich N-oxides inform the production of this compound?

Synthesis strategies for fused N-oxides ( ) provide insights:

  • Direct Oxidation : Treat Thioridazine with mCPBA (meta-chloroperbenzoic acid) in dichloromethane, monitoring reaction progress via TLC. Purify using silica gel chromatography to isolate the N-oxide .
  • Stability Testing : Characterize thermal stability via DSC (Differential Scanning Calorimetry) to ensure the compound does not degrade during storage.
  • Alternative Routes : Explore electrochemical oxidation under controlled pH to improve yield and reduce byproducts like sulfoxides .

Advanced: What mechanistic studies elucidate this compound’s role in cardiotoxicity or antipsychotic efficacy?

Thioridazine’s cardiotoxicity (e.g., AP prolongation) may extend to its metabolites. Experimental approaches include:

  • Ion Channel Assays : Use patch-clamp electrophysiology on hERG-transfected HEK cells to assess N-Oxide’s inhibition of potassium channels, comparing results with parent Thioridazine .
  • Dopamine Receptor Binding : Perform radioligand displacement assays (e.g., [³H]-Spiperone for D2/D4 receptors) to determine if N-Oxide retains antagonistic activity .
  • In Vivo Models : Administer this compound to rodents and monitor QT intervals via telemetry, correlating with plasma metabolite levels .

Advanced: How do supramolecular interactions of N-oxides influence their pharmacological properties?

Crystal structure analyses (e.g., ) reveal that hydrogen bonding and π-stacking in N-oxides affect solubility and bioavailability:

  • X-ray Diffraction : Resolve this compound’s crystal structure to identify hydrogen-bonding motifs (e.g., N–O···H–N) that may enhance or hinder membrane permeability .
  • Solubility Studies : Compare logP values of Thioridazine vs. its N-Oxide using shake-flask methods. Higher hydrophilicity in N-Oxide may reduce CNS penetration but improve renal excretion .

Advanced: What computational models predict this compound’s interactions with melanin or ocular tissues?

Thioridazine’s melanin-binding affinity ( ) suggests N-Oxide may accumulate in pigmented tissues. Methods to study this include:

  • Molecular Docking : Simulate binding to melanin granules using AutoDock Vina, focusing on electrostatic interactions between the N-oxide group and melanin’s carboxylate residues .
  • In Vitro Accumulation Assays : Incubate this compound with uveal melanocytes and quantify uptake via HPLC, comparing with parent compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.